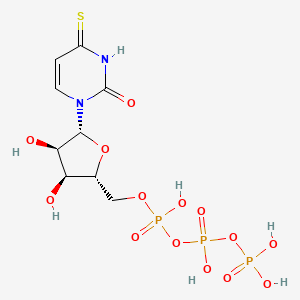

4-Thiouridine triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

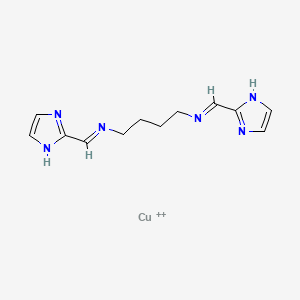

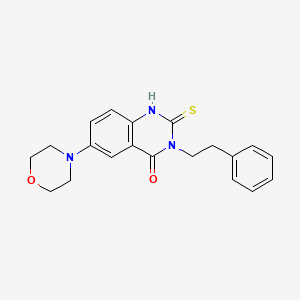

4-Thiouridine-5’-Triphosphate, also known as 4-Thio-UTP, is useful for UV photocrosslinking studies to identify sites of ribonucleoprotein-RNA interactions and to crosslink sites containing RNA secondary and tertiary structure . It allows for specific crosslinking at longer wavelengths, typically between 320 and 360 nm, which results in minimal RNA damage compared to standard shortwave UV light . It can also be incorporated into RNA to allow specific and efficient tagging of the modified base with sulfur-reactive methylthiosulfonate-activated labels .

Synthesis Analysis

The synthesis of 4-Thiouridine (4sU) involves three steps: acetylation of the hydroxyl groups, transformation of the 4-oxo into the 4-thio group using the Lawesson reagent, followed by deacetylation with ammonia in methanol to obtain the free 4sU nucleoside . The concept of derivatizing 4sU into a 5′-monophosphate prodrug has been examined to allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) .

Molecular Structure Analysis

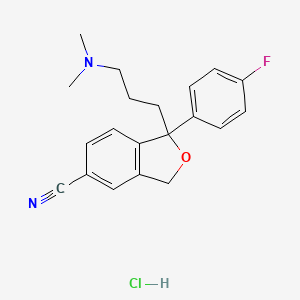

The molecular formula of 4-Thiouridine-5’-Triphosphate is C9H15N2O14P3S (free acid) and its molecular weight is 500.20 g/mol (free acid) .

Chemical Reactions Analysis

4-Thiouridine-5’-Triphosphate is a potent agonist for P2Y2 and P2Y4 receptors. It is used in the study of crosslinking experiments, labeling of transcriptional complex . It also affects elongation and termination activity, causing transcriptional pause .

Aplicaciones Científicas De Investigación

Role in Response to Near-UV Stress

4-Thiouridine triphosphate also plays a role in the biological response to near-UV stress. In Salmonella typhimurium, the absence of 4-thiouridine led to sensitivity to near-UV irradiation. The compound is involved in the synthesis of proteins essential for oxidative defense and resistance to near-UV irradiation. This is part of an adaptive response where nucleotides like ppGpp and ApppGpp are synthesized in response to the cross-linking of 4-thiouridine in tRNA by near-UV, triggering the production of necessary proteins (Kramer et al., 1988).

Enzymatic Synthesis and RNA Labeling

Enzymatic synthesis of polymers using 4-thiouridine triphosphate is another significant application. It has been used as a substrate for polynucleotide phosphorylase from Escherichia coli for the synthesis of poly 4-thiouridylic acid, indicating its utility in the preparation of specific RNA polymers and in studying RNA interactions (Šimúth et al., 1970). Furthermore, metabolic labeling techniques utilizing 4-thiouridine triphosphate have advanced RNA sequencing approaches, allowing for the study of cellular RNA expression and decay dynamics. The prodrug functionalization of 4-thiouridine enhances labeling efficiency and provides insights into RNA biology (Moreno et al., 2022).

Mecanismo De Acción

Safety and Hazards

In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if needed. Skin contact should be followed by washing off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

Direcciones Futuras

The concept of derivatizing 4sU into a 5′-monophosphate prodrug that would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) has been examined . This could potentially open up new avenues for research and applications in the future.

Propiedades

Número CAS |

31556-28-2 |

|---|---|

Nombre del producto |

4-Thiouridine triphosphate |

Fórmula molecular |

C9H15N2O14P3S |

Peso molecular |

500.21 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

GKVHYBAWZAYQDO-XVFCMESISA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Sinónimos |

4-S-UTP 4-thio-UTP 4-thiouridine triphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)

![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)

![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)

![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1228361.png)